
6-Methyl-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-Methyl-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by a tetrahydroisoquinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a piperidine ring. The presence of a methyl group at the 6-position and an isopropyl group at the 1-position further defines its unique chemical identity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The specific conditions for this reaction typically include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is often carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroisoquinolines.
Scientific Research Applications
6-Methyl-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of various industrial products.
Mechanism of Action
The mechanism by which 6-Methyl-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the methyl and isopropyl groups, making it less sterically hindered.
6-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the isopropyl group.
1-Isopropyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methyl group.
Uniqueness: The presence of both the methyl and isopropyl groups in 6-Methyl-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-methyl-1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-9(2)13-12-5-4-10(3)8-11(12)6-7-14-13/h4-5,8-9,13-14H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNMFMOPTDRNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(NCC2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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